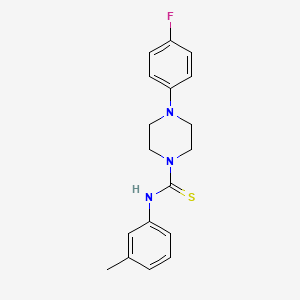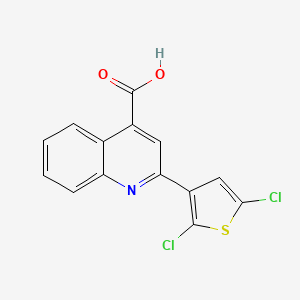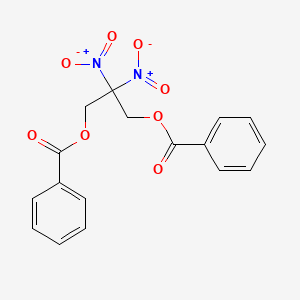![molecular formula C17H27NO2S2 B4682519 N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)
N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide
Descripción general
Descripción
N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide, also known as CTET, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide is not yet fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and division, such as topoisomerase and DNA polymerase. It has also been suggested that this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cell growth and division, such as cyclin D1 and c-myc. This compound has also been shown to increase the expression of genes involved in apoptosis, such as Bax and caspase-3. In addition, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in inhibiting the growth of cancer cells and has antibacterial and antifungal properties. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are various future directions for the research on N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide. One direction is to study its potential therapeutic applications in vivo, using animal models. Another direction is to explore its potential as a drug delivery system, as it has been shown to have the ability to cross the blood-brain barrier. Additionally, further studies can be conducted to explore the mechanism of action of this compound and to optimize its synthesis method for higher yields.
Conclusion
In conclusion, this compound is a sulfonamide compound that has shown potential therapeutic applications in scientific research. It can be synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to inhibit the growth of cancer cells and has antibacterial and antifungal properties. However, its low water solubility can make it difficult to dissolve in aqueous solutions. There are various future directions for the research on this compound, including in vivo studies, drug delivery systems, and optimization of synthesis methods.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide has shown potential therapeutic applications in scientific research. It has been studied for its antitumor, antibacterial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S2/c1-13-11-14(2)17(15(3)12-13)22(19,20)18-9-10-21-16-7-5-4-6-8-16/h11-12,16,18H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQGRSOQLBIZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCSC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4682438.png)


![3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)
![[1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4682478.png)

![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![4-chloro-N-[4-(4-chlorophenoxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4682494.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)
